molecular formula C11H14O2 B8000684 3'-Ethoxy-4'-methylacetophenone

3'-Ethoxy-4'-methylacetophenone

Cat. No.: B8000684
M. Wt: 178.23 g/mol
InChI Key: WECDSCQQFMMREK-UHFFFAOYSA-N
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Description

3’-Ethoxy-4’-methylacetophenone is an organic compound with the chemical formula C11H14O2 It is a derivative of acetophenone, characterized by the presence of an ethoxy group at the 3’ position and a methyl group at the 4’ position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethoxy-4’-methylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 3’-Ethoxy-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Ethoxy-4’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3’-Ethoxy-4’-methylacetophenone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 3’-Ethoxy-4’-methylacetophenone depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the ethoxy and methyl groups can influence its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

    4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of an ethoxy group.

    4’-Methylacetophenone: Lacks the ethoxy group, only has a methyl group at the 4’ position.

    3’-Methoxy-4’-methylacetophenone: Similar structure with a methoxy group at the 3’ position.

Uniqueness: 3’-Ethoxy-4’-methylacetophenone is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-ethoxy-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-7-10(9(3)12)6-5-8(11)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECDSCQQFMMREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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